![molecular formula C17H25BF3N3O2 B1415903 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine CAS No. 2226484-51-9](/img/structure/B1415903.png)
1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine
Description
The compound appears to contain a pyridine ring, a piperazine ring, a trifluoroethyl group, and a tetramethyl dioxaborolane group . The tetramethyl dioxaborolane group is a boronic acid derivative, often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Tetramethyl dioxaborolane, a component of the compound, can participate in several types of reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Future Directions
The use of boronic acid derivatives like tetramethyl dioxaborolane in cross-coupling reactions is a well-established field with many potential applications in organic synthesis and medicinal chemistry. Future research may focus on developing new reactions involving these compounds or improving the efficiency and selectivity of existing reactions .
properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BF3N3O2/c1-15(2)16(3,4)26-18(25-15)13-5-6-14(22-11-13)24-9-7-23(8-10-24)12-17(19,20)21/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGPBFIJLJKVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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